Biochemical Potency and Pim1 Selectivity Compared to Pan-Pim Inhibitors
In a coupled-enzyme assay, K00135 inhibited PIM1 with an IC50 of 120 nM [1]. This moderate potency stands in stark contrast to the sub-nanomolar activity of pan-Pim inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM) and the higher potency of SGI-1776 (PIM1 IC50 = 7 nM) . The ~300-fold difference relative to AZD1208 may offer a wider pharmacological window and reduced off-target liability.
| Evidence Dimension | PIM1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | AZD1208: 0.4 nM; SGI-1776: 7 nM |
| Quantified Difference | 300-fold less potent vs. AZD1208; 17-fold less potent vs. SGI-1776 |
| Conditions | Coupled-enzyme assay, pH 7.5, 2°C [1]; biochemical assay with ATP at Km ; kinase inhibition assay |
Why This Matters
A moderate biochemical potency may translate to a reduced risk of mechanism-based toxicity and a more favorable therapeutic index in vivo.
- [1] BindingDB BDBM11835: Affinity Data for K00135. IC50: 120nM. View Source
